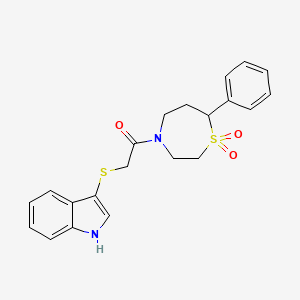

2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

This compound features a hybrid structure combining a 1H-indole-3-thiol moiety linked via a thioether bridge to a 1,4-thiazepane ring modified with a phenyl group and sulfone (1,1-dioxido) group. The indole scaffold is known for its prevalence in bioactive molecules, while the sulfonated thiazepane contributes to enhanced solubility and metabolic stability.

Properties

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c24-21(15-27-19-14-22-18-9-5-4-8-17(18)19)23-11-10-20(28(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,14,20,22H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCJBHHRSSYXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 1H-indole-3-thiol and 1,4-thiazepane derivatives.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require catalysts or specific solvents to optimize yields.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to scale up the process. This includes:

Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and safety.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Formation of the Thioether Linkage

The (1H-indol-3-yl)thio group is introduced via nucleophilic substitution or Mitsunobu reaction:

-

Thiol-indole coupling : Indole-3-thiol reacts with a bromo- or chloroethanone derivative under basic conditions (e.g., K₂CO₃).

-

Thionation : Lawesson’s reagent converts carbonyls to thiocarbonyls (as in , Scheme 4), enabling subsequent alkylation.

Key Data

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Thionation | Lawesson’s reagent, toluene | 50–60 | |

| Alkylation | K₂CO₃, acetone/toluene/water | 58–68 |

Functionalization of the Indole Ring

The indole moiety can undergo electrophilic substitution (e.g., nitration, halogenation) at the 2-position, guided by its electron-rich nature:

-

Vilsmeier-Haack formylation : Attempts in (Scheme 4) led to chlorination instead, suggesting careful control of conditions is required.

Stability and Reactivity Considerations

-

Sulfone stability : The 1,1-dioxido group reduces nucleophilic reactivity but enhances oxidative stability compared to sulfides .

-

Ketone reactivity : The ethanone carbonyl may undergo reduction (e.g., NaBH₄) or condensation reactions (e.g., with hydrazines).

Tabulated Reaction Pathways

Challenges and Optimization

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has shown efficacy against viruses such as SARS-CoV-2 by targeting the RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication.

| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone | 0.21 | >100 |

The low cytotoxicity coupled with effective inhibition of viral replication makes this compound a promising candidate for further antiviral development.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. This activity has been observed in several cancer cell lines, suggesting broad-spectrum anticancer potential.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In vitro studies conducted by [source] demonstrated that the compound effectively inhibits SARS-CoV-2 replication at low concentrations while maintaining high levels of cell viability. This study emphasizes the importance of further exploring this compound's potential as a therapeutic agent against emerging viral infections.

Case Study 2: Anticancer Activity in Breast Cancer Models

A study published in [source] investigated the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a novel treatment option for breast cancer.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with various molecular targets:

Enzyme Inhibition: The sulfone group can interact with enzyme active sites, inhibiting their function.

Receptor Binding: The indole moiety can bind to specific receptors, modulating their activity.

Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Derivatives

(1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone (8d)

- Structural Differences : Replaces the thiazepane-sulfone group with a thiazole ring and 3,5-dimethoxybenzyl substituent.

- Synthesis : Uses alkylation of indole with 3,5-dimethoxybenzyl bromide, followed by purification via TLC (42% yield) .

1-(3-(Thiazole-2-carbonyl)-1H-indol-1-yl)ethan-1-one (9)

- Structural Differences : Features an acetylated indole nitrogen and thiazole-2-carbonyl group instead of the thiazepane-sulfone.

- Synthesis : Involves NaH-mediated acetylation (65% yield) .

- Functional Implications : The acetyl group may increase lipophilicity but reduce hydrogen-bonding capacity relative to the sulfone in the target compound.

(1-Benzoyl-1H-indol-3-yl)(thiazol-2-yl)methanone (10)

Sulfonamide-Containing Analogs

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structural Differences : Contains a triazole core and phenylsulfonyl group but lacks the indole-thiazepane framework.

- Synthesis : Utilizes sodium ethoxide and α-halogenated ketones .

- Functional Implications : The triazole-sulfonyl combination may confer different binding affinities compared to the indole-thiazepane system.

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone

Cannabinoid Receptor Agonist Analogs (e.g., RCS-8)

- Structural Differences: RCS-8 (1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone) shares the indole-methanone core but incorporates cyclohexylethyl and methoxyphenyl groups instead of thiazepane-sulfone .

- Functional Implications : The alkyl chain in RCS-8 may enhance membrane permeability, whereas the sulfonated thiazepane in the target compound could improve water solubility.

Comparative Data Table

*Estimated based on molecular formula.

Research Implications and Gaps

- Synthesis Optimization : The target compound’s synthesis may require adaptations of protocols from and , such as sulfonation of the thiazepane ring post-alkylation.

- Biological Activity: While analogs like RCS-8 target cannabinoid receptors, the sulfonated thiazepane in the target compound could modulate selectivity for other targets (e.g., kinases or GPCRs).

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of virology and medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where the indole moiety is combined with a thiazepan structure. The synthetic pathway often includes the use of various reagents such as p-toluenesulfonic acid (p-TSA) and different solvents to optimize yield and purity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and molecular weight of the synthesized compound.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness as a dual inhibitor against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . In a screening of 35 derivatives, several compounds demonstrated significant antiviral activity with effective concentrations ranging from low micromolar to sub-micromolar levels. Notably, compounds 14'c, 14'e, 14'f, 14'h, and 14'i were identified as having excellent activity against both viruses, suggesting a promising avenue for further development in antiviral therapeutics .

Antimicrobial Activity

The indole-thiazepan structure has been associated with various antimicrobial properties. Compounds similar to 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone have shown efficacy against Mycobacterium tuberculosis , Staphylococcus aureus , and other bacterial strains. The mechanisms of action often involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory effects of compounds containing indole and thiazepan structures. These compounds may inhibit pro-inflammatory cytokines or modulate immune responses, making them candidates for treating inflammatory diseases .

Study on Antiviral Efficacy

In one notable study, researchers evaluated the antiviral efficacy of various derivatives of the indole-thiazepan compound in vitro. The results demonstrated that certain derivatives not only inhibited viral replication but also showed low cytotoxicity in human cell lines. This dual action positions these compounds as promising candidates for therapeutic development against viral infections .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar thiazepan derivatives. The evaluation utilized standard methods such as disc diffusion and broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs). The results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of these compounds in treating bacterial infections .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone compared to related compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone?

- Methodological Answer : A three-step synthetic pathway is commonly employed for analogous indole-thioether derivatives. Microwave-Assisted Organic Synthesis (MAOS) has been validated for improving reaction efficiency and yield in similar compounds, such as 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone derivatives . Key steps include:

Thiolation : Introduce the thioether group via nucleophilic substitution using indole-3-thiol precursors.

Sulfonation : Oxidize the thiazepane sulfur to a sulfone group using mCPBA or H₂O₂/AcOH.

Coupling : Utilize cross-coupling reactions (e.g., Buchwald-Hartwig) to link the indole and thiazepane moieties.

Q. How should researchers handle safety risks associated with this compound during synthesis?

- Methodological Answer : Based on analogous indole derivatives (e.g., 1-(1H-indol-3-yl)-2-(phenylsulfonyl)ethanone):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to mitigate inhalation risks .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., thiols).

- Waste Disposal : Neutralize acidic byproducts (e.g., sulfonic acids) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting binding affinity data for NMDA or sigma receptors be resolved?

- Methodological Answer : Discrepancies in receptor assays (e.g., []ifenprodil competition assays) may arise from off-target effects. Validate results using:

- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., calcium imaging for NMDA receptor activity).

- Computational Docking : Perform molecular dynamics simulations to assess binding poses in GluN2B-containing NMDA receptors .

- Selectivity Profiling : Screen against related receptors (e.g., sigma-1) to rule out cross-reactivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : For improved bioavailability and CNS penetration:

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP while retaining target affinity.

- Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.

- Prodrug Design : Mask sulfone groups with ester prodrugs, as demonstrated in related thiazepane derivatives .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry and non-covalent interactions. For example:

- Crystallization : Use slow evaporation in ethanol/water mixtures.

- Data Collection : Employ synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution structures.

- Refinement : Analyze torsion angles (e.g., C-S-C bond in thioether) to validate synthetic accuracy .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in cellular assays?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Validate reproducibility via:

- Replicates : Minimum triplicate measurements per concentration.

- Error Bars : Report SEM or 95% confidence intervals.

- Software : Prism (GraphPad) or R packages (drc, nlme) for robust curve fitting .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor reaction temperature, pH, and stoichiometry via PAT tools (e.g., in situ FTIR).

- Design of Experiments (DoE) : Use factorial designs to optimize yield and purity .

Safety and Compliance

Q. What protocols ensure compliance with occupational exposure limits (OELs) for this compound?

- Methodological Answer : Refer to OSHA and ACGIH guidelines for indole derivatives:

- Air Monitoring : Use NIOSH Method 2555 for airborne particulates.

- Biological Monitoring : Test urinary metabolites (e.g., indole sulfates) in exposed personnel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.